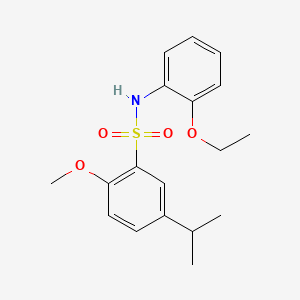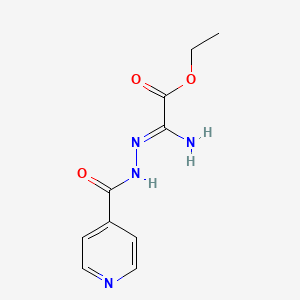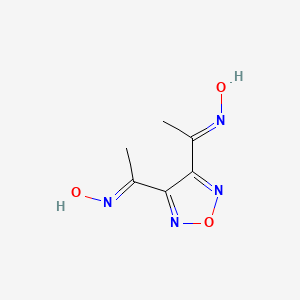![molecular formula C15H14BrN7OS B15284034 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B15284034.png)
2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties .
Métodos De Preparación
The synthesis of 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide can be achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole moiety is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity . Additionally, the compound may interact with other molecular targets, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives such as:
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological properties.
Propiedades
Fórmula molecular |
C15H14BrN7OS |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
2-[[5-(4-bromophenyl)-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14BrN7OS/c16-10-3-1-9(2-4-10)13-20-22-15(23(13)11-5-6-11)25-7-12(24)19-14-17-8-18-21-14/h1-4,8,11H,5-7H2,(H2,17,18,19,21,24) |
Clave InChI |
PIJXBGKNVVBPHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=NN=C2SCC(=O)NC3=NC=NN3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283954.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283957.png)
![2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol](/img/structure/B15283967.png)

![6-[(4-Fluorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283978.png)
![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B15283980.png)

![N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline](/img/structure/B15283986.png)

![2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15283998.png)
![2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B15284001.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15284032.png)
![2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide](/img/structure/B15284035.png)
![N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B15284042.png)
